molecular formula C19H18N4O3 B13405065 Axitinib Intermediate 2

Axitinib Intermediate 2

Cat. No.: B13405065
M. Wt: 350.4 g/mol
InChI Key: BKXMYFOISYYOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axitinib Intermediate 2 is a crucial compound in the synthesis of Axitinib, a potent and selective second-generation tyrosine kinase inhibitor. Axitinib is primarily used in the treatment of advanced renal cell carcinoma, a type of kidney cancer . This compound plays a vital role in the multi-step synthesis process of Axitinib, making it an essential component in the pharmaceutical industry.

Preparation Methods

The preparation of Axitinib Intermediate 2 involves several synthetic routes and reaction conditions. One common method starts with 6-halo-1H-indole as a raw material, which undergoes an oxidation rearrangement reaction to form 6-halo-3-formyl-1H-indole. This intermediate then reacts with N-methyl-2-mercaptobenzamide through a Migita reaction to produce N-methyl-2-[(3-formyl-1H-6-yl)sulfur]benzamide. Finally, a Witting reaction with a ylide reagent yields this compound .

Chemical Reactions Analysis

Axitinib Intermediate 2 undergoes various types of chemical reactions, including:

Scientific Research Applications

Axitinib Intermediate 2 has several scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of Axitinib and other related compounds.

    Biology: The compound is studied for its role in inhibiting tyrosine kinases, which are involved in various cellular processes.

    Medicine: this compound is crucial in the development of Axitinib, which is used to treat advanced renal cell carcinoma and other cancers.

    Industry: The compound is used in the pharmaceutical industry for the large-scale production of Axitinib

Mechanism of Action

Axitinib Intermediate 2 contributes to the mechanism of action of Axitinib by serving as a precursor in its synthesis. Axitinib selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), blocking angiogenesis, tumor growth, and metastases. This inhibition prevents the progression of cancer by disrupting the blood supply to the tumor .

Comparison with Similar Compounds

Axitinib Intermediate 2 can be compared with other similar compounds used in the synthesis of tyrosine kinase inhibitors. Some of these compounds include:

    Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.

    Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

    Lenvatinib: Used for the treatment of thyroid cancer and renal cell carcinoma.

This compound is unique due to its specific role in the synthesis of Axitinib, which has shown higher potency and selectivity compared to first-generation VEGFR inhibitors .

Properties

IUPAC Name

6-nitro-1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-23(25)15-8-9-16-17(10-7-14-5-1-3-11-20-14)21-22(18(16)13-15)19-6-2-4-12-26-19/h1,3,5,7-11,13,19H,2,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMYFOISYYOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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